molecular formula C16H26ClNO4S B12710860 Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride CAS No. 85462-87-9

Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride

Cat. No.: B12710860
CAS No.: 85462-87-9
M. Wt: 363.9 g/mol
InChI Key: NOEXDXFXHVEDNU-UHFFFAOYSA-N
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Description

The compound Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride (hereafter referred to as the "target compound") features a partially saturated benzo[b]thiophene core (4,5,6,7-tetrahydro substitution) with a carboxylic acid group at position 2. At position 3, it bears a 3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy side chain, which is protonated as a hydrochloride salt to enhance solubility and bioavailability . The tert-butylamino group introduces basicity, while the hydroxypropoxy linker may facilitate hydrogen bonding with biological targets.

Properties

CAS No.

85462-87-9

Molecular Formula

C16H26ClNO4S

Molecular Weight

363.9 g/mol

IUPAC Name

3-[3-(tert-butylamino)-2-hydroxypropoxy]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H25NO4S.ClH/c1-16(2,3)17-8-10(18)9-21-13-11-6-4-5-7-12(11)22-14(13)15(19)20;/h10,17-18H,4-9H2,1-3H3,(H,19,20);1H

InChI Key

NOEXDXFXHVEDNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=C(SC2=C1CCCC2)C(=O)O)O.Cl

Origin of Product

United States

Biological Activity

Benzo(b)thiophene-2-carboxylic acid derivatives, particularly the compound 4,5,6,7-tetrahydro-3-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, hydrochloride , have drawn significant interest in medicinal chemistry due to their diverse biological activities. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Overview of Benzo(b)thiophene Compounds

Benzo(b)thiophenes are a class of heterocyclic compounds characterized by a fused benzene and thiophene ring. Their derivatives have been studied for various biological activities, including antimicrobial, antitubercular, anticancer, and cholinesterase inhibition properties. The structural diversity of these compounds allows for modulation of their biological effects through various substituents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzo(b)thiophene derivatives against various pathogens, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

A study evaluated several benzo(b)thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis H37Ra. The results indicated that certain derivatives exhibited high activity with minimum inhibitory concentrations (MICs) ranging from 2.73 to 22.86 μg/mL against multidrug-resistant strains . Notably, compound 7b showed exceptional efficacy with MIC values as low as 2.73 μg/mL against both active and dormant mycobacterial forms.

CompoundMIC (μg/mL)Activity
7b2.73Highly active against MDR-MTB
8c0.60Significant activity against dormant BCG
8g0.61Significant activity against dormant BCG

Anticancer Activity

The anticancer properties of benzo(b)thiophene derivatives have also been investigated. In vitro studies demonstrated that certain compounds induced apoptosis in cancer cell lines with IC50 values ranging from 23.2 to 49.9 μM .

Table: Anticancer Activity of Selected Compounds

CompoundIC50 (μM)Cancer Type
423.2Breast Cancer
549.9Breast Cancer
652.9Various Cancers

Cholinesterase Inhibition

Recent research has shown that benzo(b)thiophene-chalcone hybrids exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of Alzheimer's disease . The best inhibitors reported had IC50 values comparable to standard drugs like galantamine.

Inhibitory Activity Against Cholinesterases

CompoundAChE IC50 (μM)BChE IC50 (μM)
5f62.10-
5h-24.35

The biological activity of benzo(b)thiophene derivatives is often attributed to their ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : Molecular docking studies suggest that these compounds inhibit critical enzymes in mycobacterial metabolism, such as DprE1, by mimicking natural substrates .
  • Anticancer Mechanism : The induction of apoptosis in cancer cells is linked to the activation of intrinsic pathways involving caspases and mitochondrial dysfunction .

Scientific Research Applications

Analgesic Properties

Research has demonstrated that derivatives of benzo(b)thiophene-2-carboxylic acid exhibit significant analgesic effects. A study evaluated the analgesic activity of synthesized derivatives using the "hot plate" method on mice. The results indicated that some derivatives provided an analgesic effect surpassing that of standard drugs like metamizole .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of benzo(b)thiophene derivatives. Studies have shown that certain compounds within this class demonstrate efficacy against drug-resistant strains of Staphylococcus aureus. This highlights their potential as lead compounds in the development of new antibiotics .

Antitumor Activity

Recent investigations have also focused on the antitumor properties of benzo(b)thiophene derivatives. These studies suggest that some compounds can inhibit tumor growth in vitro and in vivo, making them candidates for further development as anticancer agents .

Case Studies

Study Objective Findings
Siutkina et al. (2021)Synthesis and evaluation of analgesic activityNew derivatives showed greater analgesic effects than metamizole .
Gensini et al. (2022)Antimicrobial efficacy against resistant strainsIdentified promising hits against drug-resistant Staphylococcus aureus .
MDPI Research (2022)Antitumor activity evaluationSome derivatives inhibited tumor growth effectively in preclinical models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[b]thiophene scaffold is widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with structurally or functionally related derivatives:

Structural Analogs

Compound Name Key Substituents Biological Activity MIC/IC50 Reference
Target Compound 4,5,6,7-Tetrahydro ring; 3-(tert-butylamino-2-hydroxypropoxy) Undisclosed (hypothesized: adrenergic or GPCR modulation) N/A
(E)-6-Chloro-N’-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) 6-Chloro; acylhydrazone Anti-MRSA 4 µg/mL
7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride (Encenicline HCl) 7-Chloro; quinuclidinyl carboxamide Cholinergic cognitive enhancer (Phase III for Alzheimer’s) N/A
5-(2-Chloroacetamido)benzo[b]thiophene-2-carboxylic acid derivatives 5-Acetamido; alkyl/aryl amines Anti-inflammatory IC50: <10 µM (COX-2 inhibition)
Methyl 2-(propionylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Propionylamino; tetrahydro ring Undisclosed (ester prodrug potential) N/A

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydrochloride salt of the target compound enhances water solubility compared to non-ionized analogs like methyl esters (e.g., ) .
  • Metabolic Stability : The tert-butyl group may resist oxidative metabolism, while the ester or amide derivatives (e.g., ) are prone to hydrolysis .

Preparation Methods

Two-Step Synthesis

This method involves two main steps:

  • Step 1: Reacting a 2-halobenzaldehyde with an alkyl mercaptan in the presence of an alkali at reflux temperature. A phase transfer catalyst can be used to enhance reaction efficiency.

  • Step 2: Treating the resulting intermediate with a halogenated acetic acid at elevated temperatures (around 110°C) to produce benzo(b)thiophene-2-carboxylic acid along with an alkyl halide by-product.

Alternative Synthesis Route

Another approach described in patents involves:

  • Step 1: Reacting a 2-chlorobenzaldehyde with a dialkali salt of 2-mercaptoacetic acid in an aprotic polar solvent to form an intermediate.

  • Step 2: Cyclizing this intermediate in the presence of a base to yield benzo(b)thiophene-2-carboxylic acid after neutralization.

Hydrochloride Salt Formation

To obtain the hydrochloride salt of the compound:

  • The benzo(b)thiophene-2-carboxylic acid can be treated with hydrochloric acid after synthesis to form the hydrochloride salt, which is often more soluble and easier to handle in pharmaceutical formulations.

The yield of these reactions can vary significantly based on conditions such as temperature, solvent choice, and the presence of catalysts. The two-step synthesis method has been reported to yield approximately 92% under optimal conditions, making it a highly efficient route for producing benzo(b)thiophene-2-carboxylic acid.

Table: Comparison of Synthesis Methods

Method Steps Required Yield (%) Notes
Two-Step Synthesis 2 ~92 High efficiency; requires phase transfer catalyst
Alternative Synthesis Route 2 Variable Depends on solvent and base used
Hydrochloride Salt Formation 1 (post-synthesis) N/A Enhances solubility

Research indicates that benzo(b)thiophene derivatives exhibit various biological activities, including interactions with specific enzymes or receptors in biological systems. This highlights their therapeutic potential in medicinal chemistry.

Studies have shown that modifications in the structure can lead to significant changes in biological activity, making this compound a valuable target for further research and development.

The preparation methods for benzo(b)thiophene-2-carboxylic acid, particularly its hydrochloride form, are well-established with high yields reported under optimized conditions. The compound's structural features lend it potential applications in pharmaceuticals, warranting continued exploration of its synthesis and biological interactions.

Q & A

Q. What are the key considerations for synthesizing the hydrochloride salt of this benzo[b]thiophene derivative?

The hydrochloride salt formation typically involves reacting the free base with HCl in a polar aprotic solvent (e.g., dichloromethane or THF) under controlled pH conditions. Critical parameters include stoichiometric equivalence of HCl, reaction temperature (0–5°C to avoid decomposition), and crystallization solvent selection (e.g., ethanol or diethyl ether). Evidence from analogous syntheses suggests using imidazole as a catalyst to enhance selectivity during amidation or salt formation steps .

Q. How can the purity of the compound be validated post-synthesis?

Analytical methods include:

  • HPLC : C18 column, gradient elution with acetonitrile/water (0.1% TFA), retention time comparison against a reference standard.
  • NMR : Key signals include the tetrahydrobenzo[b]thiophene protons (δ 1.5–2.5 ppm) and the tert-butyl group (δ 1.2–1.4 ppm).
  • Mass spectrometry : ESI+ mode to confirm molecular ion peaks (expected [M+H]+ ≈ 424.2 g/mol). Purity thresholds should exceed 95% for biological assays .

Q. What solvent systems are compatible with this compound for in vitro assays?

The compound exhibits solubility in DMSO (up to 50 mM) and ethanol (limited to 10 mM). For aqueous buffers (e.g., PBS), sonication and gentle heating (≤40°C) are required to achieve 1–5 mM concentrations. Precipitation issues in high-salinity media necessitate pre-formulation studies with cyclodextrins or liposomal carriers .

Advanced Research Questions

Q. How does the tertiary amine and hydroxypropoxy substituent influence antitubercular activity?

Structure-activity relationship (SAR) studies on analogous benzo[b]thiophenes reveal:

  • The tert-butyl amino group enhances lipophilicity, improving membrane permeability (logP ~3.2).
  • The hydroxypropoxy chain facilitates hydrogen bonding with Mycobacterium tuberculosis DprE1 enzyme (binding energy: −9.8 kcal/mol in docking simulations).
  • Derivatives lacking these groups show reduced activity (MIC90 >10 μg/mL vs. 0.6 μg/mL for the lead compound) .

Q. What experimental strategies resolve contradictions in biological activity across different bacterial strains?

Discrepancies in MIC values (e.g., activity against M. bovis BCG but not M. tuberculosis H37Ra) may arise from:

  • Metabolic differences : BCG lacks the RD1 virulence region, altering drug uptake.
  • Oxygen-depletion assays : Mimic dormant bacterial states, where the compound’s redox activity is critical (IC50: 0.61 μg/mL under hypoxia vs. 2.73 μg/mL aerobically).
  • Resazurin microplate assays (REMA) are recommended for cross-strain validation .

Q. How can molecular docking guide the optimization of this compound’s binding to DprE1?

Using AutoDock Vina or Schrödinger Glide:

  • Target : DprE1 enzyme (PDB: 4FDO).
  • Key interactions :
  • Hydroxypropoxy oxygen forms hydrogen bonds with Lys418 (distance: 2.1 Å).
  • Benzo[b]thiophene core engages in π-π stacking with Tyr314.
    • Modification hotspots : Substituents at C3 (e.g., bulkier groups) to exploit hydrophobic pockets near Val365 .

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